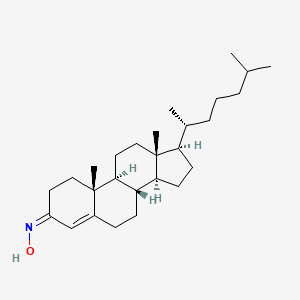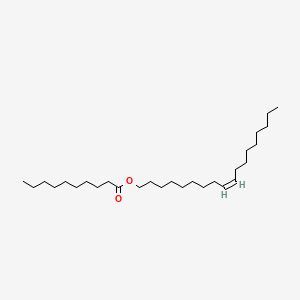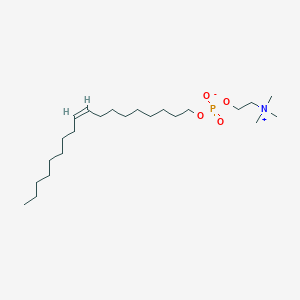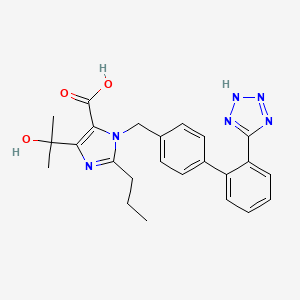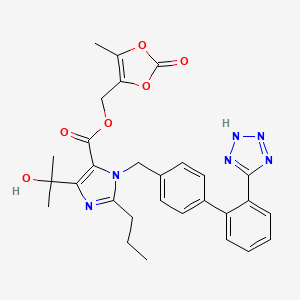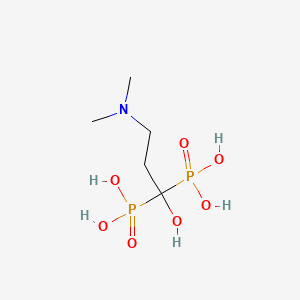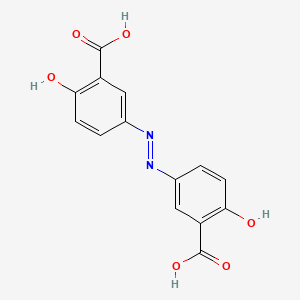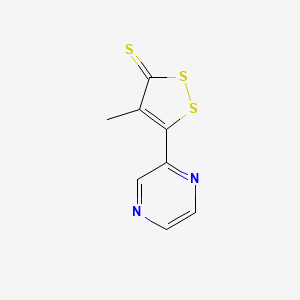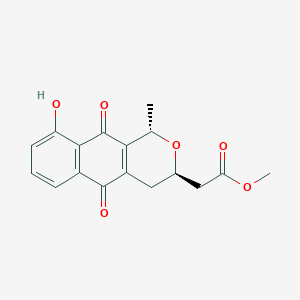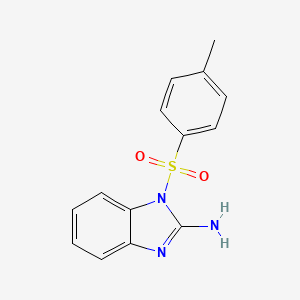
Nodinitib-1
Descripción general
Descripción
Aplicaciones Científicas De Investigación
ML130 se utiliza ampliamente en la investigación científica debido a su inhibición selectiva del receptor NOD1. Sus aplicaciones incluyen:
Química: Se utiliza como una sonda química para estudiar la vía NOD1 y su papel en la señalización celular.
Biología: Investiga el papel de NOD1 en las respuestas inmunitarias y su participación en enfermedades inflamatorias.
Medicina: Explora posibles aplicaciones terapéuticas en el tratamiento de enfermedades asociadas con la activación de NOD1, como la enfermedad inflamatoria intestinal y ciertos tipos de cáncer.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a la vía NOD1.
Mecanismo De Acción
ML130 ejerce sus efectos inhibiendo selectivamente el receptor NOD1. El compuesto se une al receptor e impide su activación por ligandos como el ácido gamma-D-glutamil-meso-diaminopimélico (γ-D-Glu-mDAP). Esta inhibición bloquea las vías de señalización aguas abajo, incluida la vía del factor nuclear kappa-luz-cadena-potenciador de las células B activadas (NF-κB), que participa en la producción de citoquinas proinflamatorias .
Compuestos similares:
Nodinitib-2: Otro inhibidor selectivo de NOD1 con propiedades similares pero diferente estructura química.
ML146: Un compuesto con inhibición dual de los receptores NOD1 y NOD2.
GSK583: Un inhibidor selectivo de NOD2 sin actividad significativa contra NOD1.
Unicidad de ML130: ML130 es único debido a su alta selectividad para NOD1 sobre NOD2, lo que lo convierte en una herramienta ideal para estudiar vías específicas de NOD1 sin reactividad cruzada. Su capacidad para inhibir la activación de NF-κB inducida por NOD1 sin citotoxicidad aumenta aún más su utilidad en la investigación .
Safety and Hazards
Nodinitib-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers There are several papers that have been published on this compound . These include studies published in Protein Cell and J Exp Clin Cancer Res . These papers could provide more detailed information about the compound and its applications.
Análisis Bioquímico
Biochemical Properties
Nodinitib-1 plays a crucial role in biochemical reactions, particularly those involving the NOD1 receptor . It interacts with this receptor to inhibit the production of IL-8, a key cytokine involved in inflammatory responses . The nature of this interaction is selective and reversible, making this compound a valuable tool for studying NOD1-mediated processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the NOD1 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit γ-tri-DAP-induced expression of the prototypical NF-κB target gene IκBα at the mRNA level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with the NOD1 receptor . This binding inhibits the activation of NF-κB and MAPK signaling pathways, without affecting the Akt survival pathway . This selective inhibition allows this compound to modulate cellular responses to NOD1 ligands .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the NOD1 receptor . It interacts with this receptor to modulate the production of cytokines and other metabolites involved in inflammatory responses
Transport and Distribution
Given its role as a NOD1 inhibitor, it is likely that this compound interacts with cellular transporters or binding proteins that facilitate its movement within the cell .
Subcellular Localization
As a NOD1 inhibitor, it is plausible that this compound is directed to specific compartments or organelles where NOD1 is localized
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de ML130 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con reacciones llevadas a cabo bajo temperaturas controladas y atmósferas inertes .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para ML130 no están ampliamente documentados, el compuesto se sintetiza en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso implica pasos de purificación como la recristalización y la cromatografía para lograr niveles de alta pureza, generalmente superiores al 97% .
Análisis De Reacciones Químicas
Tipos de reacciones: ML130 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir los sulfoxidos de nuevo en sulfuros.
Sustitución: El anillo aromático en ML130 puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Sustitución: Se pueden usar reactivos electrófilos como el bromo (Br2) o el ácido nítrico (HNO3) en condiciones controladas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y varios derivados sustituidos del anillo aromático .
Comparación Con Compuestos Similares
Nodinitib-2: Another selective NOD1 inhibitor with similar properties but different chemical structure.
ML146: A compound with dual inhibition of NOD1 and NOD2 receptors.
GSK583: A selective inhibitor of NOD2 with no significant activity against NOD1.
Uniqueness of ML130: ML130 is unique due to its high selectivity for NOD1 over NOD2, making it an ideal tool for studying NOD1-specific pathways without cross-reactivity. Its ability to inhibit NOD1-induced NF-κB activation with no cytotoxicity further enhances its utility in research .
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFABRWQVPCPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360187 | |
| Record name | ML130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799264-47-4 | |
| Record name | ML130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1677257.png)
![1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid](/img/structure/B1677259.png)
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)
